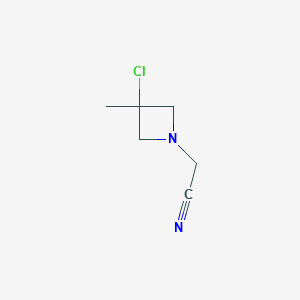
2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile: is an organic compound that features a four-membered azetidine ring substituted with a chloro and methyl group at the third position and a nitrile group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-3-methylazetidine with acetonitrile in the presence of a base, such as sodium hydride, to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted azetidines.
Reduction: Formation of 2-(3-methylazetidin-1-yl)ethanamine.
Oxidation: Formation of 2-(3-chloro-3-methylazetidin-1-yl)acetone.
Scientific Research Applications
Chemistry: 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and nitrile groups can enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile
- 2-(3-Methylazetidin-1-yl)acetonitrile
- 2-(3-Chloro-3-methylazetidin-1-yl)acetone
Comparison: 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile is unique due to the presence of both a chloro and nitrile group, which can significantly influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C6H9ClN2 |
|---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
2-(3-chloro-3-methylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H9ClN2/c1-6(7)4-9(5-6)3-2-8/h3-5H2,1H3 |
InChI Key |
QIBOTVMUHFBSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















